tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

Description

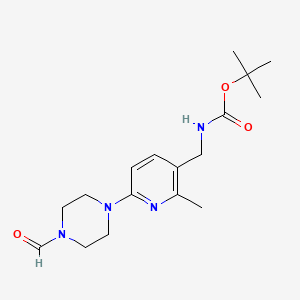

tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a pyridine-based carbamate derivative featuring a tert-butyl carbamate group attached to a methyl-substituted pyridine core. The pyridine ring is further functionalized at the 6-position with a 4-formylpiperazinyl moiety. The tert-butyl carbamate (Boc) group is widely employed as a protective group for amines, offering stability during synthetic processes and enabling controlled deprotection under acidic conditions .

Properties

Molecular Formula |

C17H26N4O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

tert-butyl N-[[6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C17H26N4O3/c1-13-14(11-18-16(23)24-17(2,3)4)5-6-15(19-13)21-9-7-20(12-22)8-10-21/h5-6,12H,7-11H2,1-4H3,(H,18,23) |

InChI Key |

VRHJZYPHLVCOED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Piperazine Derivative: The piperazine ring is functionalized with a formyl group at the nitrogen atom. This can be achieved through a formylation reaction using reagents such as formic acid or formamide.

Pyridine Ring Functionalization: The pyridine ring is then introduced and functionalized with a methyl group at the 2-position. This can be done through a Friedel-Crafts alkylation reaction.

Carbamate Formation: The final step involves the introduction of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in the piperazine ring can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as an intermediate in the preparation of heterocyclic compounds.

Biology:

- Investigated for its potential as a ligand in biochemical assays.

- Studied for its interactions with various biological macromolecules.

Medicine:

- Explored for its potential as a drug candidate due to its unique structural features.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Applied in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups, which critically influence physicochemical and biological properties:

Heterocyclic Core Differences :

- Pyridine vs. Pyrimidine :

- The compound in , tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0), replaces the pyridine ring with a pyrimidine core.

Substituent Variations :

- Positional Isomerism :

- lists tert-Butyl (6-methoxypyridin-2-yl)carbamate, where the methoxy group is at the 6-position of a pyridin-2-yl core. In contrast, the target compound’s 6-position hosts a 4-formylpiperazine group on a pyridin-3-yl scaffold. The 3-position substitution may influence steric interactions in binding pockets compared to 2-position analogs .

- Functional Group Diversity :

- describes tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate, which includes a chloro and pivalamido group.

Biological Activity

tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 278.33 g/mol

- CAS Number : 135632-53-0

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

The antimicrobial action of these compounds is believed to involve the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential. This mechanism suggests a direct interaction with bacterial membranes, which could be pivotal for developing novel antibacterial agents .

Case Studies

-

Study on Antibacterial Efficacy :

A recent investigation assessed the efficacy of piperazine derivatives against various bacterial strains. The study found that compounds similar to this compound demonstrated strong bactericidal properties against both susceptible and drug-resistant strains . -

Selectivity and Safety Profile :

In vitro studies indicated that these compounds exhibited selectivity for bacterial cells over mammalian cells, showing no hemolytic activity towards horse erythrocytes. This selectivity is crucial for minimizing side effects in therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 278.33 g/mol |

| CAS Number | 135632-53-0 |

| Antimicrobial Activity | Effective against MRSA and VREfm |

| Concentration Range for Activity | 0.78–3.125 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.